molecular formula C19H16ClFN2O2 B6515624 ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate CAS No. 950277-48-2

ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B6515624
CAS No.: 950277-48-2
M. Wt: 358.8 g/mol
InChI Key: LFLVGVLLKPMZBN-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate is a useful research compound. Its molecular formula is C19H16ClFN2O2 and its molecular weight is 358.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.0884336 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core , characterized by a bicyclic structure that consists of a benzene ring fused to a pyridine ring. The presence of functional groups such as the 6-chloro , 4-amino , and carboxylate enhances its chemical reactivity and biological potential. The structural formula can be represented as follows:

C17H16ClFN2O2\text{C}_{17}\text{H}_{16}\text{Cl}\text{F}\text{N}_{2}\text{O}_2

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core : This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
  • Chlorination : The quinoline core is chlorinated using reagents like phosphorus pentachloride to introduce the chloro group at the 6-position.
  • Amination : The chlorinated quinoline is reacted with 3-fluoro-4-methyl-aniline under basic conditions.
  • Esterification : Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied as a pro-apoptotic agent in various cancer cell lines, including breast cancer cells (MCF7 and MDA-MB468). The compound's mechanism involves:

  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, potentially through modulation of key signaling pathways.
  • Targeting Kinases : Interaction studies suggest that it can bind effectively to kinases involved in cell signaling pathways critical for cancer cell proliferation and survival .

The compound is believed to interfere with multiple cellular processes:

  • Cell Cycle Arrest : It may block the cell cycle at specific phases (G2/M), leading to inhibition of cell growth.
  • Regulation of Bcl-2 Family Proteins : Studies have shown it can downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax .
  • Molecular Docking Studies : These studies indicate potential binding interactions with targets involved in tumorigenesis, enhancing its therapeutic profile .

Comparative Analysis

A comparison with other quinoline derivatives highlights the unique attributes of this compound:

Compound NameStructure FeaturesNotable Activities
Ethyl 6-fluoroquinoloneFluorine at position 6Antimicrobial activity
Ethyl 7-chloroquinolineChlorine at position 7Antiparasitic properties
Ethyl 5-methylquinoloneMethyl at position 5Anticancer activity

Case Studies

  • In Vitro Studies : A series of in vitro tests on breast cancer cell lines demonstrated that this compound could significantly reduce cell viability compared to traditional treatments like chloroquine .
  • Molecular Docking Simulations : These have provided insights into its binding affinities and potential interactions with enzymes critical for cancer progression, suggesting avenues for further drug development.

Properties

IUPAC Name

ethyl 6-chloro-4-(3-fluoro-4-methylanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2/c1-3-25-19(24)18-10-17(14-8-12(20)5-7-16(14)23-18)22-13-6-4-11(2)15(21)9-13/h4-10H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLVGVLLKPMZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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